molecular formula C7H10F2O2 B8353241 (1E)-1-ethoxy-4,4-difluoropent-1-en-3-one

(1E)-1-ethoxy-4,4-difluoropent-1-en-3-one

Cat. No.: B8353241
M. Wt: 164.15 g/mol
InChI Key: DKOUCCXOYAEDPL-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-1-ethoxy-4,4-difluoropent-1-en-3-one is an organic compound characterized by its unique structure, which includes an ethoxy group and two fluorine atoms attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-ethoxy-4,4-difluoropent-1-en-3-one typically involves the reaction of ethyl vinyl ether with a difluorinated ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the enolate intermediate, which then undergoes nucleophilic addition to the difluorinated ketone.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-ethoxy-4,4-difluoropent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy group or fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethoxy group or fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1E)-1-ethoxy-4,4-difluoropent-1-en-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1E)-1-ethoxy-4,4-difluoropent-1-en-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, potentially leading to the formation of active intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-ethoxy-4-fluoropent-1-en-3-one: Similar structure but with only one fluorine atom.

    (1E)-1-methoxy-4,4-difluoropent-1-en-3-one: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

(1E)-1-ethoxy-4,4-difluoropent-1-en-3-one is unique due to the presence of both an ethoxy group and two fluorine atoms, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

(E)-1-ethoxy-4,4-difluoropent-1-en-3-one

InChI

InChI=1S/C7H10F2O2/c1-3-11-5-4-6(10)7(2,8)9/h4-5H,3H2,1-2H3/b5-4+

InChI Key

DKOUCCXOYAEDPL-SNAWJCMRSA-N

Isomeric SMILES

CCO/C=C/C(=O)C(C)(F)F

Canonical SMILES

CCOC=CC(=O)C(C)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 2,2-difluoropropionic acid (prepared according to the procedure described in U.S. Pat. No. 5,859,051) (2.20 g, 20.0 mmol) in dichloromethane (15 ml) was added oxalyl chloride (2.79, 22.0 mmol) dropwise over 10 min. The mixture was stirred at 0° C. for 10 min then allowed to warm to ambient temperature overnight. The mixture was cooled to −10° C. and added via a cannula to a cooled (−10° C.) solution of ethyl vinyl ether (1.59 g, 22.0 mmol) and pyridine (1.74 g, 22.0 mmol) in dichloromethane (50 ml). The mixture was stirred at −10° C. for 10 min then at ambient temperature for 5 h. The brown solution was diluted with dichloromethane (30 ml) and washed with ice-cold 1M sulphuric acid (2×50 ml) and ice-cold water (2×50 ml), dried over anhydrous sodium sulfate and evaporated to give crude 1-ethoxy-4,4-difluoropent-1-en-3-one (3.28 g, 100%) as an orange oil: δH (400 MHz, CDCl3) 1.38 (3H, t, J 7), 1.71 (3H, t, J 19), 4.05 (2H, q, J 7), 5.94 (1H, dt, J 12 and 1), 7.81 (1H, d, J 12).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
22 mmol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

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